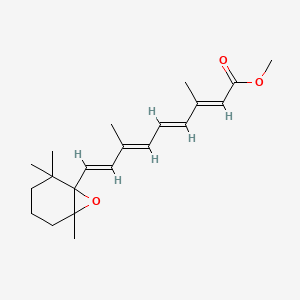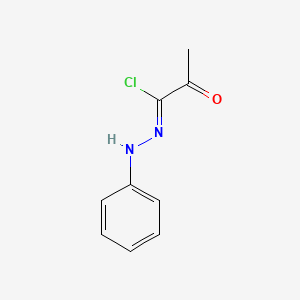
顔料赤色 48:3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pigment red 48:3 is a useful research compound. Its molecular formula is C18H11ClN2O6SSr and its molecular weight is 506.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pigment red 48:3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pigment red 48:3 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
バイオテクノロジー分野での応用
顔料赤色 48:3を含む赤い顔料は、バイオテクノロジーにおいて大きな可能性を秘めています {svg_1}. バイオ燃料、医薬品、栄養補助食品などの様々なバイオテクノロジー分野で利用できます {svg_2}.
細胞構造解析
this compoundは、研究者が細胞構造を観察および分析する際に役立ちます {svg_3} {svg_4}. この顔料を使用することで、研究者は細胞の構造と機能に関する洞察を得ることができます {svg_5} {svg_6}.
生体分子の追跡
この顔料は、生体分子の追跡にも使用できます {svg_7} {svg_8}. これは、細胞内における生体分子の移動や相互作用に関する研究において特に役立ちます {svg_9} {svg_10}.
細胞機能評価
this compoundは、細胞機能の評価に使用できます {svg_11} {svg_12}. これにより、研究者は細胞が様々な刺激にどのように反応するか、および細胞がどのように機能を果たすかを理解することができます {svg_13} {svg_14}.
細胞タイプの区別
この顔料は、異なる細胞タイプを区別するために使用できます {svg_15} {svg_16}. これは、様々な生物学的プロセスにおける異なる細胞タイプとその役割を研究する研究において特に役立ちます {svg_17} {svg_18}.
生体分子検出
this compoundは、生体分子の検出に使用できます {svg_19} {svg_20}. これは、特定の生体分子の検出と定量化を伴う研究において特に役立ちます {svg_21} {svg_22}.
組織病理学研究
この顔料は、組織病理学の研究に使用できます {svg_23} {svg_24}. これは、医学研究や診断において特に役立ちます {svg_25} {svg_26}.
微生物モニタリング
this compoundは、微生物のモニタリングに使用できます {svg_27} {svg_28}. これは、様々な生物学的プロセスにおける微生物とその役割を研究する研究において特に役立ちます {svg_29} {svg_30}.
作用機序
Target of Action
Pigment Red 48:3, also known as C.I. Pigment Red 48:3 (C.I.15865:3), is primarily used in the coloration of various materials, including coatings, printing inks, and plastics . Its primary targets are therefore these materials, where it imparts a red color.
Mode of Action
The interaction of Pigment Red 48:3 with its targets is primarily physical. As a pigment, it imparts color through the absorption and reflection of light. The specific color observed, in this case red, is determined by the wavelengths of light that the pigment absorbs and those it reflects .
Biochemical Pathways
Its role is more related to physical and chemical interactions with light and the materials it is used to color .
Pharmacokinetics
Its properties such as oil absorption, specific surface area, and particle size can influence its behavior and performance in the materials it is used to color .
Result of Action
The primary result of Pigment Red 48:3’s action is the imparting of a red color to the materials it is used in. This is achieved through its physical and chemical interactions with light and the specific material .
将来の方向性
Pigment Red 48:3 is a versatile pigment with a wide range of applications, particularly in the plastics industry . Its properties, such as its high gloss, low viscosity, and good resistance to solvents, make it a valuable pigment for various applications . Future research and development may focus on improving these properties and expanding the range of applications for this pigment .
生化学分析
Biochemical Properties
Pigment Red 48:3 plays a significant role in biochemical reactions due to its interaction with various biomolecules. It primarily interacts with enzymes and proteins involved in pigment synthesis and degradation. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. These interactions are crucial for the pigment’s stability and color properties. Additionally, Pigment Red 48:3 can bind to proteins that facilitate its transport and distribution within cells .
Cellular Effects
Pigment Red 48:3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in pigment biosynthesis, leading to changes in the production and accumulation of pigments within cells. Furthermore, Pigment Red 48:3 can modulate cell signaling pathways that regulate cell growth and differentiation, thereby impacting cellular functions .
Molecular Mechanism
The molecular mechanism of Pigment Red 48:3 involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For example, Pigment Red 48:3 can inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pigment Red 48:3 can change over time due to its stability and degradation properties. Studies have shown that Pigment Red 48:3 is relatively stable under various conditions, but it can degrade over time when exposed to light, heat, or chemical agents. Long-term exposure to Pigment Red 48:3 can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Pigment Red 48:3 vary with different dosages in animal models. At low doses, it has minimal impact on cellular function and overall health. At high doses, Pigment Red 48:3 can cause toxic effects, including inflammation and oxidative stress. These adverse effects are primarily due to the pigment’s interaction with cellular biomolecules, leading to disruptions in normal cellular processes .
Metabolic Pathways
Pigment Red 48:3 is involved in various metabolic pathways, including those related to pigment biosynthesis and degradation. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in these pathways. These interactions can affect the metabolic flux and levels of metabolites within cells, leading to changes in pigment production and accumulation .
Transport and Distribution
Within cells and tissues, Pigment Red 48:3 is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of the pigment to its target sites, ensuring its proper localization and function. The distribution of Pigment Red 48:3 can also be influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
Pigment Red 48:3 is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus. Its localization is directed by targeting signals and post-translational modifications that guide the pigment to specific organelles. The subcellular localization of Pigment Red 48:3 can affect its activity and function, influencing processes such as pigment synthesis and cellular metabolism .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pigment red 48:3 involves the coupling of two aromatic compounds, 2-naphthol and 3-chloro-4-nitroaniline, followed by reduction and diazotization reactions.", "Starting Materials": [ "2-naphthol", "3-chloro-4-nitroaniline", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium sulfite", "Sodium carbonate", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-naphthol in sodium hydroxide solution and add 3-chloro-4-nitroaniline. Heat the mixture to 80-90°C and stir for several hours to allow coupling reaction to occur.", "Step 2: Cool the reaction mixture and filter the precipitate. Wash the precipitate with water and dry it.", "Step 3: Reduce the nitro group of the coupled product using sodium sulfite and sulfuric acid. The reaction is carried out at room temperature for several hours.", "Step 4: Diazotize the amine group of the reduced product using sodium nitrite and hydrochloric acid. The reaction is carried out at low temperature.", "Step 5: Couple the diazonium salt with 2-naphthol in alkaline medium. The reaction is carried out at low temperature.", "Step 6: Filter the precipitate and wash it with water. Dry the product and grind it to obtain Pigment red 48:3.", "Step 7: Optional purification step involves recrystallization of the product from ethanol." ] } | |
CAS番号 |
15782-05-5 |
分子式 |
C18H11ClN2O6SSr |
分子量 |
506.4 g/mol |
IUPAC名 |
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChIキー |
JBMOZNVEFFSGCK-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2] |
正規SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Sr+2] |
物理的記述 |
Dry Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










